molecular formula C6H9NO2 B2599156 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol CAS No. 1909320-25-7

1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol

Cat. No.: B2599156
CAS No.: 1909320-25-7
M. Wt: 127.143
InChI Key: OXCKTORPCDMSFF-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C6H9NO2 It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-hydroxybutan-2-one with hydroxylamine hydrochloride in the presence of a base can yield the desired oxazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 1-(2-Methyl-1,3-oxazol-4-yl)ethan-1-ol
  • 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol
  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Comparison: 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(5(2)8)3-9-7-4/h3,5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCKTORPCDMSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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